1,2-Bis(4-hydroxyphenyl)acetylene
Overview
Description
1,2-Bis(4-hydroxyphenyl)acetylene, commonly known as Bisphenol A (BPA), is an organic compound that is widely used in the production of polycarbonate plastics and epoxy resins. BPA is a colorless solid that is soluble in organic solvents, but insoluble in water. The compound has drawn significant attention from the scientific community due to its potential health effects, particularly its endocrine-disrupting properties.
Scientific Research Applications
Material Science Applications
Research has explored the synthesis of symmetric diarylacetylenes, highlighting their potential in material science due to their high solution-state fluorescence quantum yields. These compounds, including those related to 1,2-Bis(4-hydroxyphenyl)acetylene, have been synthesized through one-pot processes and studied for their photoluminescence properties, indicating their utility in developing new fluorescent materials (Brown & Eichler, 2011).
Environmental Science and Biodegradation
Bisphenol A (BPA), closely related to 1,2-Bis(4-hydroxyphenyl)acetylene in structure, has been extensively studied for its environmental impact, particularly its endocrine-disruptive effects on aquatic organisms. The increased human exposure to BPA, mainly through food, has prompted research into its biodegradation and metabolism by microorganisms and mammals, aiming at reducing its environmental footprint (Kang, Katayama, & Kondo, 2006).
Chemical Synthesis and Catalysis
Studies have also focused on the chemistry of acetylene derivatives, including the P-C bond activation and 1,1-carboboration reactions involving diarylphosphinyl-substituted acetylenes. These reactions lead to new compounds with potential applications in catalysis and organic synthesis, further demonstrating the versatility of acetylene derivatives in chemical research (Ekkert, Kehr, Fröhlich, & Erker, 2011).
Advanced Polymer Research
The development of functional polymers through the atom-economical synthesis of poly(pyrazolylnaphthalene)s showcases another application area. This process involves the oxidative polycoupling of phenylpyrazole and internal diynes, resulting in polymers with high thermal stability, good film-forming properties, and high refractive indices. Such research indicates the potential of 1,2-Bis(4-hydroxyphenyl)acetylene derivatives in creating advanced materials with desirable physical properties (Gao, Lam, Liu, Li, & Tang, 2013).
properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethynyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDVYKTEDPFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430782 | |
Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-hydroxyphenyl)acetylene | |
CAS RN |
22608-45-3 | |
Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.